molecular formula C10H7NO2 B8815140 p-Cyanocinnamic acid

p-Cyanocinnamic acid

Número de catálogo: B8815140
Peso molecular: 173.17 g/mol
Clave InChI: USVZQKYCNGNRBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

p-Cyanocinnamic acid (IUPAC name: (E)-3-(4-cyanophenyl)prop-2-enoic acid) is a cinnamic acid derivative characterized by a cyano (-CN) substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol . Key physical properties include a melting point of 245–248°C and a boiling point of 380.4°C at standard pressure. Safety data indicate it requires careful handling due to hazard codes 36/37/38 (irritant to eyes, respiratory system, and skin) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-cyanocinnamic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between p-cyanobenzaldehyde and malonic acid, using catalysts like piperidine or pyridine. Yield optimization requires controlled temperature (80–100°C), solvent selection (e.g., ethanol or DMF), and reaction time (4–8 hours). Purity is assessed via HPLC or melting point analysis . For reproducible results, document reagent ratios, catalyst loading, and post-synthesis purification steps (e.g., recrystallization in ethanol) .

Q. How can researchers validate the structural characterization of this compound?

Methodological Answer: Combine spectroscopic techniques:

  • FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.
  • NMR : ¹H NMR should show aromatic protons (δ 7.5–8.1 ppm) and α,β-unsaturated carboxylic acid protons (δ 6.3–7.2 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF (using a matrix like α-cyano-4-hydroxycinnamic acid) to confirm molecular ion peaks (M+H⁺ at m/z 174.04) .

Q. What are the standard protocols for evaluating this compound’s biological activity in vitro?

Methodological Answer: Design dose-response assays (e.g., 1–100 μM) in cell lines relevant to the target pathway (e.g., cancer or antimicrobial models). Use MTT or resazurin assays for viability, and validate specificity via negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin for cytotoxicity). Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are critical. For example, discrepancies in DMSO solubility may arise from hydration state variations. Use dynamic light scattering (DLS) to detect aggregation, and quantify solubility via UV-Vis spectrophotometry at λ_max (~270 nm). Compare results with computational models (e.g., COSMO-RS) to identify outliers and refine experimental protocols .

Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between p-cyanocinnamic acid and immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon ligand binding (e.g., Stern-Volmer analysis). Cross-validate findings with molecular docking simulations (AutoDock Vina) to map binding sites .

Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?

Methodological Answer: Simulate physiological environments (pH 7.4, 37°C) and analyze degradation via:

  • HPLC-MS/MS : Track parent compound and metabolites over time.
  • Circular Dichroism (CD) : Assess conformational changes in protein-ligand complexes.
  • Accelerated Stability Testing : Use Arrhenius equation to predict shelf-life. Include antioxidants (e.g., ascorbic acid) or stabilizers in formulations to mitigate hydrolysis .

Q. What strategies are effective for reconciling conflicting bioactivity data in this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of published data, focusing on variables like cell line origin (e.g., HeLa vs. HEK293) or assay endpoints (e.g., IC₅₀ vs. EC₅₀). Use sensitivity analysis to identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

Q. Methodological Frameworks

Q. How can the PICOT framework structure research questions on this compound’s therapeutic potential?

Example Application:

  • Population : Cancer cell lines (e.g., MCF-7).
  • Intervention : p-Cyanocinnamic acid at IC₅₀ doses.
  • Comparison : Standard chemotherapeutic agents (e.g., 5-FU).
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
  • Time : 24–72-hour exposure. This framework ensures hypothesis specificity and comparability across studies .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Methodological Answer:

  • Non-linear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics).
  • Bayesian Hierarchical Modeling : Account for batch effects in high-throughput screening data .

Q. Data Management and Reporting

Q. How should researchers present conflicting spectral data in publications?

Methodological Answer: Include raw data (e.g., NMR FID files, MS spectra) in supplementary materials. Annotate discrepancies (e.g., solvent peaks, impurity signals) and provide justification for interpretations. Use tools like MestReNova for spectral deconvolution and reference internal standards (e.g., TMS for NMR) .

Q. What are best practices for archiving and sharing this compound research data?

Methodological Answer: Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, ChemRxiv). Use ISA-Tab format for metadata, including synthesis protocols, instrument parameters, and QC criteria. Cite datasets with DOIs to enhance reproducibility .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares p-cyanocinnamic acid with key cinnamic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₇NO₂ 173.17 4-Cyano High thermal stability; potential use in pharmaceuticals and organic synthesis due to electron-withdrawing -CN group
p-Coumaric acid C₉H₈O₃ 164.16 4-Hydroxy Antioxidant; food preservative; UV absorption
Ferulic acid C₁₀H₁₀O₄ 194.18 4-Hydroxy-3-methoxy Antioxidant, anti-inflammatory; used in skincare for UV protection
Caffeic acid C₉H₈O₄ 180.16 3,4-Dihydroxy Strong antioxidant; inhibits lipid peroxidation; common in plant-based foods
4-Fluorocinnamic acid C₉H₇FO₂ 166.15 4-Fluoro Altered electronic properties; studied in drug design for enhanced bioavailability

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound is strongly electron-withdrawing, reducing the electron density of the aromatic ring. This contrasts with hydroxyl (-OH) and methoxy (-OCH₃) groups in p-coumaric and ferulic acids, which donate electrons, enhancing antioxidant activity via radical stabilization . Solubility: The polar -CN group in this compound increases its solubility in polar aprotic solvents compared to non-substituted cinnamic acids, but less so than hydroxylated derivatives like p-coumaric acid, which are water-soluble at physiological pH .

Thermal and Chemical Stability

  • Thermal Stability: this compound’s high melting point (245–248°C) exceeds that of p-coumaric acid (~210°C) and ferulic acid (~174°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via -CN and -COOH groups) .
  • Reactivity : The -CN group facilitates nucleophilic substitution reactions, distinguishing it from hydroxylated analogs, which undergo electrophilic substitution (e.g., sulfonation, methylation) .

Research Findings and Gaps

  • Antioxidant Studies: Hydroxycinnamic acids (e.g., p-coumaric, caffeic) show EC₅₀ values < 50 μM in DPPH assays, whereas this compound’s EC₅₀ remains uncharacterized, likely higher due to reduced radical stabilization capacity .
  • Drug Design: Fluorinated and cyano-substituted cinnamic acids are explored as kinase inhibitors or antimicrobial agents. For example, 4-fluorocinnamic acid derivatives exhibit enhanced permeability across biological membranes .

Métodos De Preparación

Knoevenagel Condensation: Primary Synthetic Route

Reaction Mechanism and General Protocol

The Knoevenagel condensation remains the most widely employed method for synthesizing p-cyanocinnamic acid. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with malonic acid or its derivatives (e.g., malononitrile, ethyl cyanoacetate) to form the α,β-unsaturated carboxylic acid . The general reaction is represented as:

4-Cyanobenzaldehyde+Malonic acidBasep-Cyanocinnamic acid+CO2+H2O\text{4-Cyanobenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Base}} \text{this compound} + \text{CO}2 + \text{H}2\text{O}

Pyridine or piperidine (5–10 mol%) are preferred catalysts due to their ability to deprotonate the active methylene group while minimizing side reactions . Solvents such as ethanol, toluene, or acetonitrile are used under reflux conditions (80–120°C), with reaction times ranging from 2 to 6 hours .

Optimization Strategies

  • Catalyst Selection : Piperidine outperforms weaker bases (e.g., ammonium acetate) by achieving yields >90% compared to 60–70% with ammonium salts .

  • Solvent Effects : Ethanol enhances solubility of intermediates, while toluene facilitates azeotropic removal of water, shifting equilibrium toward product formation .

  • Temperature Control : Reactions conducted at 100°C reduce side product formation (e.g., decarboxylation) by 30% compared to lower temperatures .

Table 1: Yield Optimization in Knoevenagel Condensation

CatalystSolventTemperature (°C)Yield (%)Reference
PiperidineEthanol8092
PyridineToluene11085
NH₄OAcAcetonitrile9068

Ester Hydrolysis: Secondary Synthetic Pathway

Synthesis of Cyanocinnamic Esters

This compound is often prepared via hydrolysis of its ester derivatives. Esters such as ethyl p-cyanocinnamate are synthesized through Knoevenagel condensation using ethyl cyanoacetate instead of malonic acid :

4-Cyanobenzaldehyde+Ethyl cyanoacetateNH₄OAcEthyl p-cyanocinnamate+H2O\text{4-Cyanobenzaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow{\text{NH₄OAc}} \text{Ethyl p-cyanocinnamate} + \text{H}_2\text{O}

Propionic acid or acetic acid serves as both solvent and proton donor, with ammonium acetate (10–15 mol%) catalyzing the reaction at 90–110°C .

Acidic or Basic Hydrolysis

The ester intermediate is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:

Ethyl p-cyanocinnamate+NaOHp-Cyanocinnamic acid+Ethanol\text{Ethyl p-cyanocinnamate} + \text{NaOH} \rightarrow \text{this compound} + \text{Ethanol}

  • Basic Hydrolysis : Yields 80–85% purity but requires neutralization and recrystallization .

  • Acidic Hydrolysis : Faster (1–2 hours) but may degrade the cyano group, reducing yields to 70–75% .

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Key parameters include:

  • Residence Time : 30–45 minutes at 120°C under 3–5 bar pressure .

  • Catalyst Recovery : Piperidine is recycled via distillation, reducing costs by 40% .

Purification Techniques

  • Recrystallization : Ethanol/water (1:1) mixtures achieve >99% purity, with a recovery rate of 85–90% .

  • Column Chromatography : Reserved for high-purity grades (pharmaceutical use), albeit with lower throughput (50–60% recovery) .

Table 2: Industrial Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield85–92%88–94%
Purity95–98%99%
Throughput (kg/day)0.1–1100–500

Emerging Methods and Innovations

Enzymatic Knoevenagel Condensation

Recent studies demonstrate lipase-catalyzed condensation in water-mimicking ionic liquids (e.g., [BMIM][BF₄]), achieving 75–80% yields at ambient temperatures . This method reduces energy consumption by 60% compared to thermal approaches .

Photochemical Synthesis

UV-induced solid-state reactions of 4-cyanobenzaldehyde derivatives show potential for solvent-free synthesis, though yields remain low (45–50%) .

Critical Analysis of Methodologies

Advantages and Limitations

  • Knoevenagel Condensation : High yields but generates stoichiometric CO₂, complicating downstream processing .

  • Ester Hydrolysis : Scalable but introduces additional steps, increasing production costs by 20–25% .

Propiedades

Fórmula molecular

C10H7NO2

Peso molecular

173.17 g/mol

Nombre IUPAC

3-(4-cyanophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)

Clave InChI

USVZQKYCNGNRBV-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C=CC(=O)O)C#N

Origen del producto

United States

Synthesis routes and methods I

Procedure details

A Heck reaction of 4-bromobenzonitrile and acrylic acid gave 4-cyanocinnamic acid. The acid was reduced to the corresponding alcohol with ethyl chloroformate and then sodium borohydride. Yield 78.6%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78.6%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.2mol of p-cyanobenzaldehyde and 0.3mol of malonic acid were dissolved in 80ml of pyridine at room temperature, and 30 drops of piperidine were added thereto. The mixture was heated and stirred for 4 hours at about 100° C. After the reaction, the solution was poured slowly into dilute hydrochloric acid (250ml hydrochloric acid/250g water). Then, the resulting white precipitate was separated by filtering and washed with dilute hydrochloric acid and water, and was recrystallized by use of glacial acetic acid to obtain p-cyanocinnamic acid. 0.3mol of thionyl chloride was added to 0.1mol of the p-cyanocinnamic acid and the mixture was heated and stirred at about 80° C for 3 hours. An excess thionyl chloride was then removed under reduced pressure to obtain p-cyanocinnamic acid chloride.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.